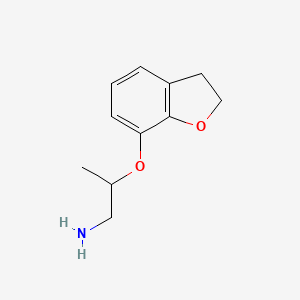
2-((2,3-Dihydrobenzofuran-7-yl)oxy)propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((2,3-Dihydrobenzofuran-7-yl)oxy)propan-1-amine is a chemical compound that features a benzofuran ring system Benzofurans are known for their diverse biological activities and are found in various natural products and synthetic compounds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method starts with the cyclization of 2-allylphenols to form the dihydrobenzofuran core . This can be achieved through various cyclization reactions, including radical, anionic, and biomimetic couplings .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis starting from readily available precursors. For example, the preparation of (5-fluoro-2,3-dihydrobenzofuran-4-yl) methanamine involves steps like bromination, O-alkylation, cyclization, and reduction . These methods are designed to be efficient, with high yields and environmentally friendly processes.
Analyse Des Réactions Chimiques
Types of Reactions
2-((2,3-Dihydrobenzofuran-7-yl)oxy)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups attached to the benzofuran ring.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups to the benzofuran ring.
Applications De Recherche Scientifique
2-((2,3-Dihydrobenzofuran-7-yl)oxy)propan-1-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in studying biochemical pathways.
Industry: The compound can be used in the development of new materials and as a building block in organic synthesis.
Mécanisme D'action
The mechanism of action of 2-((2,3-Dihydrobenzofuran-7-yl)oxy)propan-1-amine involves its interaction with specific molecular targets. The benzofuran ring system allows it to bind to enzymes and receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other benzofuran derivatives such as:
- 2,2-dimethyl-2,3-dihydrobenzofuran
- 1-(Benzofuran-6-yl)propan-2-amine
- 1-(Benzofuran-5-yl)propan-2-amine
Uniqueness
What sets 2-((2,3-Dihydrobenzofuran-7-yl)oxy)propan-1-amine apart is its specific substitution pattern and the presence of the amine group. This unique structure allows it to exhibit distinct biological activities and makes it a valuable compound for research and development in various scientific fields.
Propriétés
Formule moléculaire |
C11H15NO2 |
|---|---|
Poids moléculaire |
193.24 g/mol |
Nom IUPAC |
2-(2,3-dihydro-1-benzofuran-7-yloxy)propan-1-amine |
InChI |
InChI=1S/C11H15NO2/c1-8(7-12)14-10-4-2-3-9-5-6-13-11(9)10/h2-4,8H,5-7,12H2,1H3 |
Clé InChI |
RRXHJTPBLNYWNK-UHFFFAOYSA-N |
SMILES canonique |
CC(CN)OC1=CC=CC2=C1OCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Oxa-3-azabicyclo[2.2.2]octane-3-carbaldehyde](/img/structure/B13972002.png)
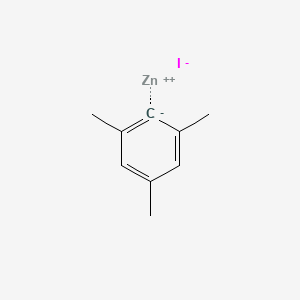
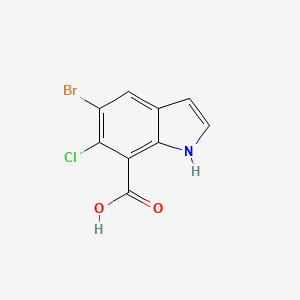
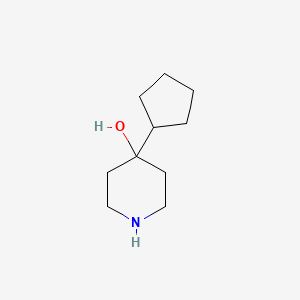

![Benzyl 5-bromo-2-cyclopropylspiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B13972027.png)
![1-Oxa-6-azaspiro[2.5]octa-4,7-diene-4-carboxamide](/img/structure/B13972028.png)
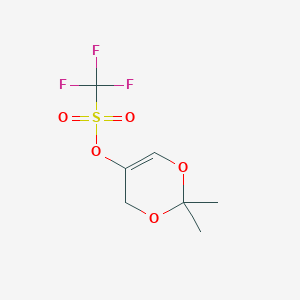

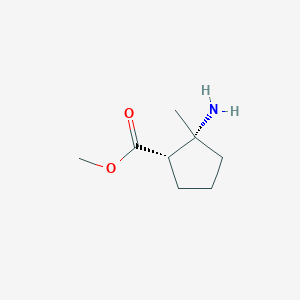
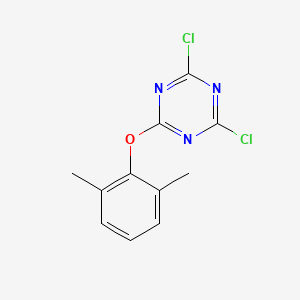
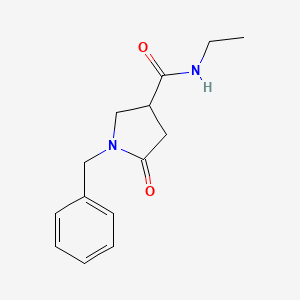
![2-Ethyl-2-azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B13972062.png)
